molecular formula C10H14O2 B1208449 4-Oxahomoadamantan-5-one CAS No. 21898-84-0

4-Oxahomoadamantan-5-one

Cat. No.: B1208449
CAS No.: 21898-84-0
M. Wt: 166.22 g/mol
InChI Key: ZSCDRSWJZRRPGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Oxahomoadamantan-5-one is the benzodiazepine receptor . This receptor plays a crucial role in the central nervous system, influencing sleep, relaxation, and memory.

Mode of Action

This compound is a synthetic molecule with a labile peroxide group . It interacts with its target by binding to and activating the benzodiazepine receptor . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects.

Biochemical Analysis

Biochemical Properties

4-Oxahomoadamantan-5-one participates in several biochemical reactions, primarily due to its ability to form reactive intermediates. It has been shown to interact with the benzodiazepine receptor, where it acts as an activator . Additionally, this compound can bind to and activate cytochrome P-450CAM, a key enzyme involved in the hydroxylation of camphor . The interaction with cytochrome P-450CAM leads to the formation of hydroxylated derivatives, which are crucial for various metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by activating the benzodiazepine receptor, which can modulate neurotransmitter release and neuronal excitability . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . These interactions can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzodiazepine receptor, leading to its activation and subsequent modulation of neurotransmitter release . Additionally, the compound undergoes oxidation reactions, forming reactive intermediates that can interact with various biomolecules, including enzymes and proteins . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression . The formation of reactive intermediates also plays a role in the compound’s ability to induce oxidative stress and modulate cellular redox states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that this compound can induce sustained changes in cellular metabolism and function, including alterations in gene expression and enzyme activity . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its safety and efficacy at different dosages. Low doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Toxic effects at high doses include oxidative stress, enzyme inhibition, and disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P-450CAM and other monooxygenases . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated derivatives and other metabolites . The metabolic flux of this compound can influence the levels of various metabolites, affecting overall cellular metabolism . Additionally, the compound can participate in the Baeyer-Villiger oxidation reaction, further contributing to its metabolic diversity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in various cellular compartments . The distribution of this compound can influence its biological activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can affect the compound’s stability, reactivity, and interactions with other biomolecules . The localization of this compound within subcellular compartments can also influence its ability to modulate cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxahomoadamantan-5-one can be synthesized from benzonitrile and acetone using two different methods:

Industrial Production Methods: The industrial production of this compound typically involves the oxidation of adamantane derivatives. One method involves the use of graphene oxide as a catalyst in a water solution under ultrasonic conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its labile peroxide group and its ability to form reactive intermediates that can be used in various chemical reactions. Its biological activity, particularly its ability to bind to the benzodiazepine receptor, also sets it apart from other similar compounds .

Properties

IUPAC Name

4-oxatricyclo[4.3.1.13,8]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-10-8-2-6-1-7(3-8)5-9(4-6)12-10/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDRSWJZRRPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283752
Record name 4-Oxatricyclo[4.3.1.13,8]undecan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21898-84-0
Record name 4-Oxatricyclo[4.3.1.13,8]undecan-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21898-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxatricyclo[4.3.1.13,8]undecan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-oxahomoadamantan-5-one formed?

A: this compound can be formed through the photoinduced reactivity of a specific dispiro-1,2,4-trioxolane compound []. This ozonide undergoes homolytic cleavage of a peroxide bond upon irradiation, leading to a dioxygen-centered diradical intermediate. This intermediate then undergoes a series of rearrangements, ultimately yielding this compound as one of the final products. This process has been studied using matrix isolation FTIR and EPR spectroscopy alongside theoretical calculations [].

Q2: What is the significance of the rearrangement reactions involving this compound?

A: Research highlights the rearrangement reactions of this compound in acidic conditions []. In hot 50% sulfuric acid, it predominantly rearranges to 4ax-hydroxyadamantan-2-one. Interestingly, in hot methanesulfonic acid, it mainly forms 4ax-methylsulfonyloxyadamantan-2-one. These transformations are significant because they exemplify π-route cyclizations, providing insights into reaction mechanisms and potential synthetic pathways for substituted adamantanes [].

Q3: Are there any spectroscopic methods used to characterize this compound?

A: Yes, matrix isolation FTIR spectroscopy has been employed to characterize this compound formed during the photolysis of its precursor dispiro-1,2,4-trioxolane []. This technique allows for the identification of the compound based on its characteristic infrared absorption bands.

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